molecular formula C10H8N2O3 B115852 7,8-Dihydroxyisoquinoline-3-carboxamide CAS No. 146515-43-7

7,8-Dihydroxyisoquinoline-3-carboxamide

Cat. No. B115852
M. Wt: 204.18 g/mol
InChI Key: LNFUYCYNJSQSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dihydroxyisoquinoline-3-carboxamide, also known as PHCCC, is a synthetic compound that has been extensively studied in recent years for its potential therapeutic applications. It belongs to the class of NMDA receptor positive allosteric modulators and has been shown to enhance synaptic plasticity and improve learning and memory in animal models.

Mechanism Of Action

7,8-Dihydroxyisoquinoline-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. 7,8-Dihydroxyisoquinoline-3-carboxamide enhances the activity of the NMDA receptor by binding to a specific site on the receptor, which increases the affinity of the receptor for glutamate and prolongs the duration of the receptor activation.

Biochemical And Physiological Effects

7,8-Dihydroxyisoquinoline-3-carboxamide has been shown to enhance synaptic plasticity and long-term potentiation (LTP) in the hippocampus, which is a brain region that is critical for learning and memory. It has also been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 7,8-Dihydroxyisoquinoline-3-carboxamide has neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress, which are implicated in the pathogenesis of neurological disorders.

Advantages And Limitations For Lab Experiments

7,8-Dihydroxyisoquinoline-3-carboxamide has several advantages as a research tool, including its ability to enhance synaptic plasticity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress. However, there are some limitations to using 7,8-Dihydroxyisoquinoline-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 7,8-Dihydroxyisoquinoline-3-carboxamide, including its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more potent and selective NMDA receptor positive allosteric modulators may lead to the discovery of new treatments for neurological disorders.

Synthesis Methods

7,8-Dihydroxyisoquinoline-3-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with 3-aminophthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form an intermediate Schiff base. The Schiff base is then reduced with sodium borohydride to produce 7,8-Dihydroxyisoquinoline-3-carboxamide.

Scientific Research Applications

7,8-Dihydroxyisoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve learning and memory in animal models. 7,8-Dihydroxyisoquinoline-3-carboxamide has also been found to have neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.

properties

CAS RN

146515-43-7

Product Name

7,8-Dihydroxyisoquinoline-3-carboxamide

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

7,8-dihydroxyisoquinoline-3-carboxamide

InChI

InChI=1S/C10H8N2O3/c11-10(15)7-3-5-1-2-8(13)9(14)6(5)4-12-7/h1-4,13-14H,(H2,11,15)

InChI Key

LNFUYCYNJSQSHC-UHFFFAOYSA-N

Isomeric SMILES

C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N

SMILES

C1=CC(=C(C2=CN=C(C=C21)C(=O)N)O)O

Canonical SMILES

C1=C2C=C(NC=C2C(=O)C(=C1)O)C(=O)N

synonyms

3-Isoquinolinecarboxamide, 7,8-dihydroxy- (9CI)

Origin of Product

United States

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